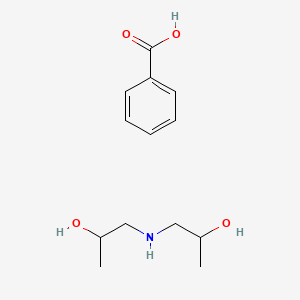
benzoic acid;1-(2-hydroxypropylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol is a compound that combines the properties of benzoic acid and a secondary alcohol Benzoic acid is a simple aromatic carboxylic acid, while 1-(2-hydroxypropylamino)propan-2-ol is an alcohol with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-(2-hydroxypropylamino)propan-2-ol can be achieved through a multi-step process. One common method involves the esterification of benzoic acid with 2-propanol in the presence of an acid catalyst to form propyl benzoate . This intermediate can then be reacted with 1-(2-hydroxypropylamino)propan-2-ol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or phosphoric acid are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: New amine derivatives.
Scientific Research Applications
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of benzoic acid;1-(2-hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets. The carboxylic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The alcohol group can participate in various biochemical reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Propanol: A secondary alcohol used as a solvent and disinfectant.
1-(2-Hydroxypropylamino)propan-2-ol: An alcohol with an amine group, used in various chemical reactions.
Uniqueness
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions. This versatility makes it valuable in research and industrial applications .
Properties
CAS No. |
68480-02-4 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzoic acid;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C7H6O2.C6H15NO2/c8-7(9)6-4-2-1-3-5-6;1-5(8)3-7-4-6(2)9/h1-5H,(H,8,9);5-9H,3-4H2,1-2H3 |
InChI Key |
PGZJXICKZIQXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(C)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


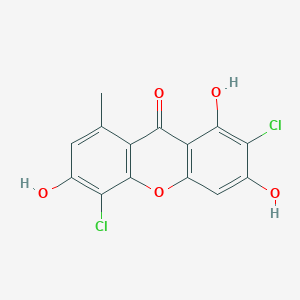
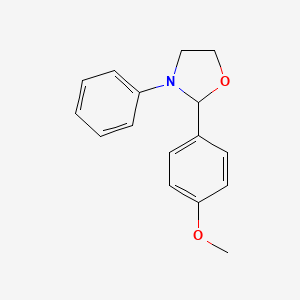
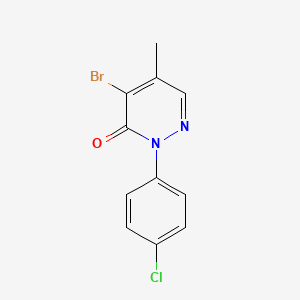
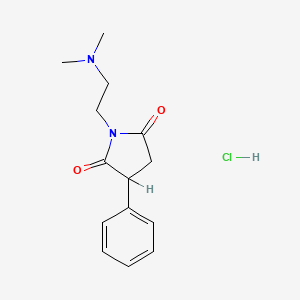


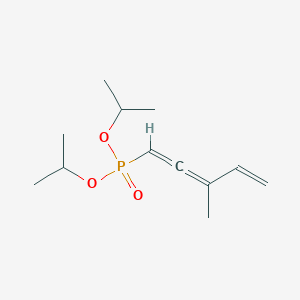
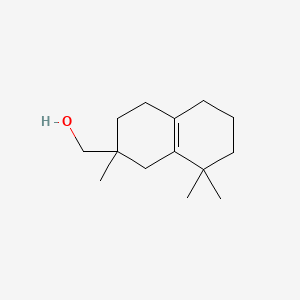
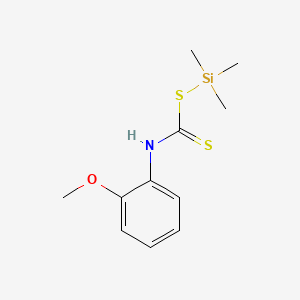
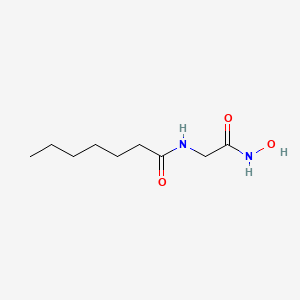

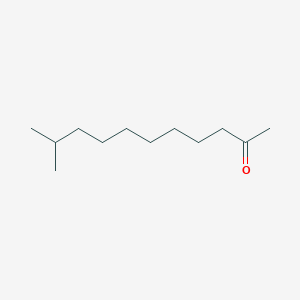

![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
